4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl-
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Overview
Description
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- is a synthetic organic compound with the molecular formula C17H15Cl2NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with piperidine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-chlorophenyl)-3-methyl-4-piperidinone
- 2,6-Bis(4-chlorophenyl)-3,5-diethyl-4-piperidinone
- 2,6-Bis(4-chlorophenyl)-N-hydroxy-3,5-dimethyl-4-piperidinimine
Uniqueness
4-Piperidinone, 2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethyl- is unique due to its specific structural features, such as the presence of hydroxy and dimethyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry .
Properties
CAS No. |
677007-20-4 |
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Molecular Formula |
C19H19Cl2NO2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)-1-hydroxy-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H19Cl2NO2/c1-11-17(13-3-7-15(20)8-4-13)22(24)18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,24H,1-2H3 |
InChI Key |
XJWLXCFFIDPGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(C(C1=O)C)C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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